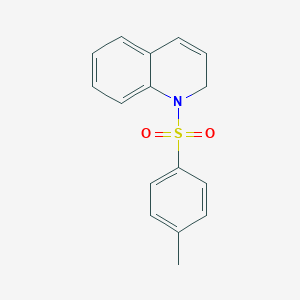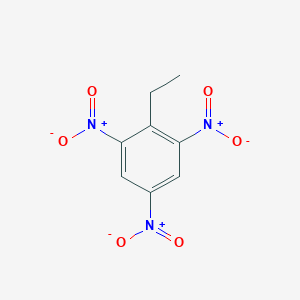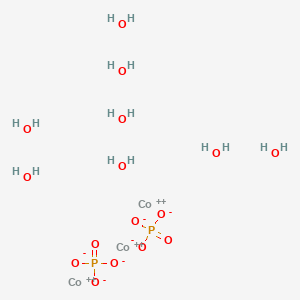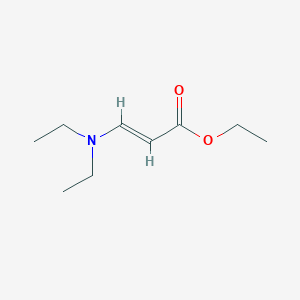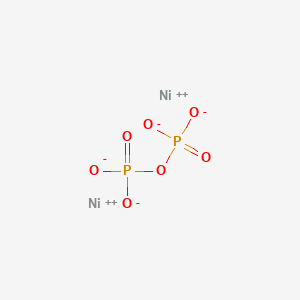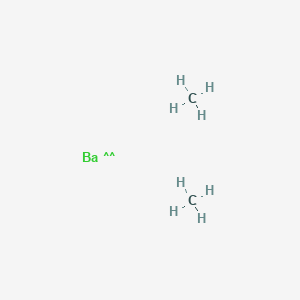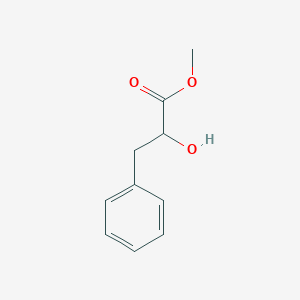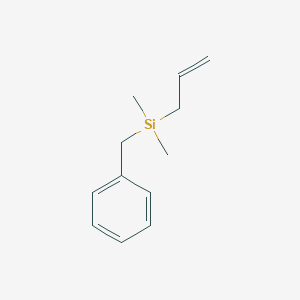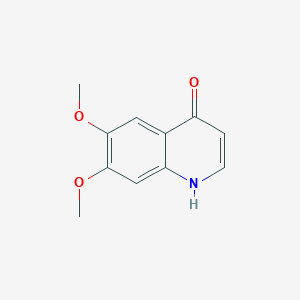
6,7-Dimethoxyquinolin-4-ol
Vue d'ensemble
Description
6,7-Dimethoxyquinolin-4-ol is a compound of interest in various chemical and pharmacological studies due to its structural and functional properties. Research has explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of this compound derivatives often involves multistep chemical reactions, including Friedlӓnder condensation, which has been utilized to synthesize dimethoxyl-2-phenylvinylquinoline under basic conditions (Yang Ding-qiao, 2005). Another approach includes the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, designed based on structure-active relationship information (R. Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed through various methods, including X-ray diffractometry. For instance, the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline were determined, revealing the mirror-image relationship between two enantiomers (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include cyclization reactions and the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showcasing the compound's versatility in organic synthesis (D. Roberts et al., 1997).
Physical Properties Analysis
The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline solutions have been studied, highlighting the influence of acid-base interactions on spectral and luminescent properties, indicative of the compound's behavior in various solvents (V. L. Dubouski et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been explored in terms of their cytotoxic potential, with some derivatives showing significant cytotoxicity against various cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (M. Yadav et al., 2012).
Applications De Recherche Scientifique
Cancer Treatment and Tyrosine Kinase Inhibition :
- It is a key intermediate in the synthesis of Cabozantinib, a small molecule inhibitor of tyrosine kinases c-Met and VEGFR2 used for treating medullary thyroid cancer and advanced renal cell carcinoma (Fang et al., 2019).
- It's related to derivatives that are potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), indicating its role in the design of anticancer drugs (Bridges et al., 1996).
Cardiovascular and Renal Applications :
- Analogues like 4-amino-6,7-dimethoxyisoquinoline have shown hypotensive properties and antihypertensive effects in dogs, suggesting potential applications in blood pressure management (Wright & Halliday, 1974).
- Derivatives with certain nitrogen substituents at C-4 have shown selective renal vasodilating properties, indicating potential in developing renal therapeutics (Kanojia et al., 1989).
Pain Management and Anti-Inflammatory Effects :
- A derivative, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown significant analgesic and anti-inflammatory activity, suggesting potential as a non-narcotic analgesic (Rakhmanova et al., 2022).
Anticonvulsant and Neurological Effects :
- Related compounds, like certain 6,7-dimethoxyisoquinoline derivatives, have been studied for their anticonvulsant effects in various animal models of epilepsy, indicating potential in neurological disorders treatment (Gitto et al., 2010).
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has shown potential in attenuating colon carcinogenesis via blockade of IL-6 mediated signals, indicating its role in anti-inflammatory and anti-cancer pathways (Mishra et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a versatile chemical compound used as a starting material for the synthesis of various drugs, including antimalarial drugs, anticancer drugs, and anti-inflammatory drugs .
Pharmacokinetics
It is known to be a solid compound that is soluble in water and various organic solvents
Action Environment
It is known to be stable under normal temperatures and pressures in an inert atmosphere .
Propriétés
IUPAC Name |
6,7-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPNCUTXVZQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928537 | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13425-93-9, 127285-54-5 | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for 6,7-Dimethoxyquinolin-4-ol described in the paper compared to previous methods?
A1: The new synthetic route for this compound, a key intermediate in the production of Cabozantinib, offers several advantages over previous methods. First, it employs a reduction cyclization process that avoids the use of high temperatures, which were necessary in the Gould-Jacobs methodology []. The high temperatures required for the Gould-Jacobs method necessitate the use of Dowtherm A, a high-boiling solvent that is difficult to recover, environmentally harmful, and potentially allergenic []. Second, the new method utilizes milder reaction conditions and avoids the use of strong alkaline conditions and anhydrous solvents, which were required in the alternative method involving 1-(2-aminophenyl)ethan-1-one []. Overall, this new synthesis represents a more efficient, environmentally friendly, and potentially safer approach to producing this important intermediate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

